molecular formula C18H15BrN2OS B2408300 2-(4-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034546-11-5

2-(4-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2408300
CAS No.: 2034546-11-5
M. Wt: 387.3
InChI Key: RLOBADVSXMUXID-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide is an organic compound that features a bromophenyl group, a thiophenyl-pyridinyl moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring to introduce the bromophenyl group. This is followed by the formation of the thiophenyl-pyridinyl moiety through a series of coupling reactions. The final step involves the acylation of the intermediate compound to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

2-(4-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: It can be utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for 2-(4-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
  • 2-(4-fluorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
  • 2-(4-methylphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide

Uniqueness

What sets 2-(4-bromophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide apart from similar compounds is the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom’s size and electronegativity can affect the compound’s binding affinity to molecular targets and its overall chemical behavior.

Properties

IUPAC Name

2-(4-bromophenyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2OS/c19-15-5-3-13(4-6-15)11-18(22)21-12-14-7-8-20-16(10-14)17-2-1-9-23-17/h1-10H,11-12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOBADVSXMUXID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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